hIgG-hFc receptor-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

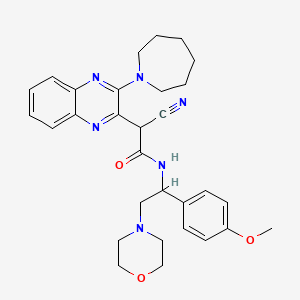

C30H36N6O3 |

|---|---|

Poids moléculaire |

528.6 g/mol |

Nom IUPAC |

2-[3-(azepan-1-yl)quinoxalin-2-yl]-2-cyano-N-[1-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |

InChI |

InChI=1S/C30H36N6O3/c1-38-23-12-10-22(11-13-23)27(21-35-16-18-39-19-17-35)34-30(37)24(20-31)28-29(36-14-6-2-3-7-15-36)33-26-9-5-4-8-25(26)32-28/h4-5,8-13,24,27H,2-3,6-7,14-19,21H2,1H3,(H,34,37) |

Clé InChI |

UCGAOGGXPLSTAT-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C(CN2CCOCC2)NC(=O)C(C#N)C3=NC4=CC=CC=C4N=C3N5CCCCCC5 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of hIgG-hFc Receptor-IN-1

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific molecule "hIgG-hFc receptor-IN-1" is limited. This guide provides a comprehensive overview of the mechanism of action for inhibitors of the human immunoglobulin G (hIgG) - human neonatal Fc receptor (hFcRn) interaction, using the known data for this compound as a primary example. The experimental protocols and detailed signaling pathways are based on established methods for studying the hIgG-hFcRn system.

Introduction

The neonatal Fc receptor (FcRn) is a critical component of the humoral immune system, responsible for the long half-life of Immunoglobulin G (IgG) and albumin. It salvages these proteins from lysosomal degradation through a pH-dependent recycling mechanism. By extending the circulating half-life of IgG, FcRn plays a crucial role in maintaining immunity. However, in the context of autoimmune diseases driven by pathogenic autoantibodies (which are predominantly of the IgG isotype), this recycling mechanism becomes a therapeutic target. Inhibiting the interaction between IgG and FcRn can accelerate the degradation of pathogenic autoantibodies, offering a promising therapeutic strategy for a range of autoimmune conditions.

This compound is a small molecule inhibitor of the protein-protein interaction between hIgG and hFcRn.[1][2] Its primary mechanism of action is the disruption of the FcRn-mediated IgG recycling pathway.

Core Mechanism of Action: Inhibition of the IgG Salvage Pathway

The interaction between IgG and FcRn is uniquely regulated by pH. In the acidic environment (pH 6.0-6.5) of the early endosome, the Fc portion of IgG binds with high affinity to FcRn expressed on the endosomal membrane. This binding rescues IgG from being trafficked to the lysosome for degradation. The IgG-FcRn complex is then trafficked back to the cell surface. Upon exposure to the neutral pH (pH 7.4) of the bloodstream or extracellular space, the binding affinity is drastically reduced, leading to the release of the salvaged IgG back into circulation.

This compound functions by competitively binding to a site on either hIgG or hFcRn, thereby preventing their association within the acidic endosome. This disruption means that IgG, including pathogenic autoantibodies, is not rescued and proceeds down the default pathway to the lysosome for catabolism. The ultimate effect is a reduction in the overall concentration of circulating IgG.

Signaling and Trafficking Pathway Disruption

The "signaling" pathway in this context refers to the intracellular trafficking and recycling pathway of IgG, which is modulated by the inhibitor.

Caption: The FcRn-mediated IgG recycling pathway and the point of inhibition.

Quantitative Data

The primary reported quantitative measure for this compound is its half-maximal inhibitory concentration (IC50). For context, this is presented alongside typical binding affinities for the natural hIgG-hFcRn interaction.

| Analyte/Inhibitor | Parameter | Value | Conditions | Reference |

| This compound | IC50 | 2 µM | Inhibition of hIgG-hFcRn protein-protein interaction | [1][2] |

| hIgG1 | KD | ~10-100 nM | Binding to hFcRn at pH 6.0 | [3][4] |

| hIgG1 | KD | > 5 µM (weak/no binding) | Binding to hFcRn at pH 7.4 | [5] |

Key Experimental Protocols

The characterization of an hIgG-hFcRn inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency and mechanism.

Biochemical Affinity and Kinetics Assays (SPR/BLI)

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are standard methods to measure the binding kinetics (association and dissociation rates) and affinity of the hIgG-hFcRn interaction in real-time.

Objective: To quantify the inhibitory effect of the compound on the binding of hIgG to hFcRn at acidic pH.

Methodology (BLI Example):

-

Immobilization: Recombinant human FcRn is biotinylated and loaded onto streptavidin-coated biosensors.

-

Baseline: Biosensors are equilibrated in a pH 6.0 kinetic buffer to establish a stable baseline.

-

Association: Biosensors are dipped into solutions containing a constant concentration of hIgG1 and varying concentrations of this compound in pH 6.0 buffer. The binding of IgG1 to FcRn is measured over time.

-

Dissociation: Biosensors are moved back into the pH 6.0 kinetic buffer (without IgG or inhibitor) to measure the dissociation rate. A second dissociation step into a pH 7.4 buffer is often included to confirm the pH-dependent release.

-

Data Analysis: The binding rates at different inhibitor concentrations are calculated and fitted to a dose-response curve to determine the IC50 value.

Caption: General experimental workflow for inhibitor characterization using BLI.

Cell-Based FcRn-Mediated IgG Transport Assay

This assay measures the ability of an inhibitor to block the transcytosis or recycling of IgG in a cellular context, providing a more physiologically relevant measure of its activity.

Objective: To determine if the inhibitor can block FcRn-dependent IgG trafficking in cells.

Methodology (Transcytosis Example using Caco-2 cells):

-

Cell Culture: Caco-2 cells, which endogenously express FcRn, are cultured on permeable Transwell inserts to form a polarized monolayer.

-

Dosing: A solution containing labeled hIgG (e.g., fluorescently or radiolabeled) and varying concentrations of this compound is added to the apical (upper) chamber, which is maintained at pH 6.0 to simulate the gut lumen.

-

Incubation: The basolateral (lower) chamber contains media at pH 7.4. The cells are incubated at 37°C for a defined period (e.g., 2-4 hours) to allow for transcytosis.

-

Quantification: The amount of labeled hIgG that has been transported from the apical to the basolateral chamber is quantified using a plate reader (for fluorescence) or a scintillation counter (for radioactivity).

-

Data Analysis: The percentage of IgG transported at each inhibitor concentration is calculated relative to a vehicle control, and the data are used to determine the cellular IC50.

Conclusion

This compound represents a class of therapeutic agents that target the fundamental mechanism of IgG homeostasis. By inhibiting the pH-dependent binding of IgG to FcRn, these molecules accelerate the clearance of IgG antibodies. This mechanism holds significant promise for the treatment of autoimmune diseases by reducing the levels of pathogenic autoantibodies. The continued development and characterization of such inhibitors, using the biochemical and cellular assays outlined in this guide, are essential for advancing this therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. Mechanisms of inside-out signaling of the high affinity IgG-receptor FcγRI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of Fcγ Receptor I and Its Implication in High Affinity γ-Immunoglobulin Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel in vitro assay to predict neonatal Fc receptor-mediated human IgG half-life - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to hIgG-hFc Receptor-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

hIgG-hFc receptor-IN-1 is a small molecule inhibitor that targets the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn).[1][2][3][4][5] This interaction is a critical mechanism for extending the serum half-life of IgG antibodies. By binding to hFcRn in the acidic environment of endosomes, IgG is rescued from lysosomal degradation and recycled back into circulation. Inhibition of this interaction represents a promising therapeutic strategy for the treatment of autoimmune diseases where pathogenic autoantibodies play a central role. By blocking the hIgG-hFcRn interaction, this compound can accelerate the clearance of pathogenic IgG from the bloodstream. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, a representative experimental protocol for its characterization, and visualizations of the relevant biological pathway and experimental workflow.

Mechanism of Action

This compound functions as an antagonist of the hIgG-hFcRn protein-protein interaction.[1][2][3][4][5] The neonatal Fc receptor is a heterodimer that binds to the Fc region of IgG in a pH-dependent manner. This binding occurs at the acidic pH of early endosomes (pH 6.0-6.5), while release occurs at the neutral pH of the blood (pH 7.4). By inhibiting this interaction, this compound disrupts the recycling mechanism, leading to the degradation of IgG in lysosomes. This reduction in circulating IgG levels can be beneficial in autoimmune conditions where these antibodies contribute to pathology.

Quantitative Data

The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the binding of hIgG to hFcRn by 50%.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | hIgG-hFcRn Interaction | Biochemical Assay | 2 | [1][2][3][4][5] |

Experimental Protocols

The following is a detailed, representative protocol for an in vitro assay to determine the inhibitory activity of compounds like this compound on the hIgG-hFcRn interaction. This protocol is based on the widely used AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based assay suitable for high-throughput screening of protein-protein interaction inhibitors.

Disclaimer: The specific experimental protocol used for the initial characterization of this compound is not publicly available in the cited literature. The following protocol is a representative example of how such an inhibitor would be characterized using a standard industry methodology.

Protocol: AlphaScreen Assay for Inhibition of hIgG-hFcRn Interaction

1. Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of the interaction between human IgG and human FcRn.

2. Materials:

-

Recombinant human FcRn (biotinylated)

-

Human IgG (conjugated to an acceptor bead-compatible tag, e.g., digoxigenin)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-digoxigenin Acceptor beads (PerkinElmer)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 6.0, with 0.1% Bovine Serum Albumin (BSA)

-

Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)

-

384-well white opaque microplates (e.g., OptiPlate™-384)

-

Plate reader capable of AlphaScreen detection (e.g., EnVision® Multilabel Reader)

3. Methods:

a. Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in DMSO.

-

Dilute the biotinylated hFcRn, digoxigenin-conjugated hIgG, Streptavidin-Donor beads, and Anti-digoxigenin Acceptor beads to their optimal working concentrations in the assay buffer (pH 6.0). Optimal concentrations should be determined empirically through checkerboard titrations.

b. Assay Procedure:

-

Add 2 µL of the serially diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

-

Add 4 µL of the diluted biotinylated hFcRn to each well.

-

Add 4 µL of the diluted digoxigenin-conjugated hIgG to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle shaking, protected from light.

-

In a separate tube, mix the Streptavidin-Donor beads and Anti-digoxigenin Acceptor beads in assay buffer.

-

Add 10 µL of the bead mixture to each well.

-

Incubate the plate at room temperature for 60-120 minutes in the dark.

c. Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

The data will be generated as arbitrary luminescence units.

-

Plot the luminescence signal against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: The hIgG-hFcRn recycling pathway and the point of inhibition.

Experimental Workflow

Caption: Workflow for an AlphaScreen-based hIgG-hFcRn inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and structure-activity relationships of small molecules that block the human immunoglobulin G-human neonatal Fc receptor (hIgG-hFcRn) protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hIgG–hFc receptor-IN-1 | TargetMol [targetmol.com]

- 5. amsbio.com [amsbio.com]

An In-depth Technical Guide to the Biological Function of hIgG-hFc Receptor-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

hIgG-hFc receptor-IN-1 is a small molecule inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn). With a half-maximal inhibitory concentration (IC50) of 2 μM, this compound serves as a critical tool for investigating the biological roles of the hIgG-hFcRn interaction and as a lead compound for the development of therapeutics targeting autoimmune diseases.[1][2] By blocking the FcRn-mediated recycling of IgG, this compound can effectively reduce the serum half-life of IgG, thereby decreasing the levels of pathogenic autoantibodies. This guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Introduction to the IgG-FcRn Interaction

The neonatal Fc receptor (FcRn) is a unique MHC class I-like molecule that plays a pivotal role in IgG homeostasis.[3] Unlike classical MHC molecules, FcRn is not involved in antigen presentation but rather in the transport and recycling of IgG and albumin. The interaction between IgG and FcRn is strictly pH-dependent. In the acidic environment of early endosomes (pH 6.0-6.5), IgG binds with high affinity to FcRn. This binding rescues IgG from lysosomal degradation, and the complex is recycled back to the cell surface. Upon exposure to the neutral pH of the bloodstream (pH 7.4), the affinity of IgG for FcRn is dramatically reduced, leading to the release of IgG back into circulation. This recycling mechanism is responsible for the long serum half-life of IgG, which is approximately 21 days in humans.

This compound: A Potent Inhibitor

This compound is a synthetic small molecule designed to specifically disrupt the interaction between the Fc portion of hIgG and hFcRn.

Quantitative Data

The primary quantitative measure of the potency of this compound is its IC50 value, which represents the concentration of the inhibitor required to block 50% of the hIgG-hFcRn interaction in vitro.

| Parameter | Value | Reference |

| IC50 | 2 μM | [1][2] |

Biological Function and Mechanism of Action

The primary biological function of this compound is the competitive inhibition of the hIgg-hFcRn binding. This disruption of the natural recycling pathway of IgG leads to a number of downstream biological effects.

Inhibition of IgG Recycling and Reduced Serum Half-Life

By blocking the binding of IgG to FcRn within the endosomes, this compound prevents the rescue of IgG from the lysosomal degradation pathway. As a result, a greater proportion of internalized IgG is trafficked to lysosomes for catabolism. This leads to an accelerated clearance of IgG from the serum, resulting in a significantly shorter half-life. This is the foundational mechanism for its potential therapeutic use in autoimmune diseases, where the goal is to reduce the levels of pathogenic autoantibodies.

Impact on IgG Transcytosis

FcRn is also responsible for the bidirectional transport of IgG across epithelial barriers, a process known as transcytosis. This is crucial for maternal-fetal transfer of immunity and for the presence of IgG in mucosal secretions. By inhibiting the IgG-FcRn interaction, this compound is expected to block this transcytosis, potentially impacting mucosal immunity.

Signaling Pathways

The direct interaction of this compound is with the extracellular/endosomal domains of FcRn and the Fc portion of IgG, and it is not expected to directly modulate intracellular signaling pathways in the manner of a receptor agonist or antagonist acting on a cell surface receptor that transduces signals. However, by altering the levels of circulating IgG, it can indirectly influence signaling pathways that are activated by IgG-mediated effector functions, primarily through Fc gamma receptors (FcγRs).

For instance, in autoimmune diseases, pathogenic IgG can form immune complexes that cross-link activating FcγRs on immune cells, leading to inflammatory signaling cascades. By reducing the overall concentration of these pathogenic IgGs, this compound would be expected to dampen these downstream inflammatory signals.

Caption: FcRn-mediated IgG recycling and its inhibition.

Experimental Protocols

The following protocols are standard methods used to characterize the activity of inhibitors of the hIgG-hFcRn interaction, such as this compound.

In Vitro Competition Binding Assay (ELISA-based)

This assay is used to determine the IC50 of an inhibitor.

Materials:

-

Recombinant human FcRn

-

Human IgG1

-

This compound

-

96-well ELISA plates

-

Coating buffer (e.g., PBS, pH 7.4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Assay buffer (e.g., PBS, pH 6.0)

-

HRP-conjugated anti-human IgG antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Protocol:

-

Coat a 96-well plate with recombinant human FcRn overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of human IgG1 (at its Kd for FcRn) to each well, followed by the addition of the serially diluted inhibitor.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add HRP-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until color develops.

-

Add stop solution and read the absorbance at 450 nm.

-

Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Cellular IgG Recycling Assay

This assay measures the ability of an inhibitor to block FcRn-mediated IgG recycling in a cellular context.

Materials:

-

Human endothelial cell line expressing FcRn (e.g., HMEC-1)

-

Cell culture medium

-

Human IgG1, labeled with a fluorescent dye or biotin

-

This compound

-

Uptake buffer (e.g., cell culture medium, pH 6.0)

-

Chase buffer (e.g., cell culture medium, pH 7.4)

-

Lysis buffer

-

Fluorometer or appropriate detection instrument

Protocol:

-

Seed endothelial cells in a multi-well plate and grow to confluence.

-

Wash the cells with uptake buffer.

-

Incubate the cells with labeled human IgG1 and varying concentrations of this compound in uptake buffer for 4 hours at 37°C to allow for internalization.

-

Wash the cells thoroughly with ice-cold chase buffer to remove unbound IgG.

-

Add fresh chase buffer and incubate for another 4 hours at 37°C (the "chase" period).

-

Collect the supernatant (containing recycled IgG).

-

Lyse the cells to determine the amount of non-recycled, intracellular IgG.

-

Quantify the amount of labeled IgG in the supernatant and the cell lysate.

-

Calculate the percentage of recycled IgG for each inhibitor concentration and determine the inhibitor's effect on recycling.

Caption: Workflow of a cellular IgG recycling assay.

Conclusion

This compound is a valuable research tool for elucidating the intricacies of FcRn-mediated IgG homeostasis. Its ability to potently and specifically inhibit the hIgG-hFcRn interaction provides a means to study the consequences of accelerated IgG clearance in various in vitro and in vivo models. Furthermore, it represents a class of small molecule inhibitors with significant therapeutic potential for the treatment of antibody-mediated autoimmune diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel inhibitors of this critical biological pathway.

References

The hIgG-Fc Receptor Interaction: A Technical Overview of Signaling and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways associated with high-affinity human immunoglobulin G (hIgG) receptors and introduces a key inhibitor of the hIgG-human neonatal Fc receptor (hFcRn) interaction. This document clarifies the distinction between the signaling-competent Fc gamma receptor I (FcγRI) and the IgG recycling receptor FcRn, the target of the inhibitor "hIgG-hFc receptor-IN-1".

Introduction: Distinguishing Between FcγRI Signaling and FcRn Inhibition

It is crucial to differentiate between two distinct receptor systems for human IgG. The high-affinity Fc gamma receptor I (FcγRI or CD64) is an activating receptor expressed on immune cells that initiates a signaling cascade upon binding IgG-opsonized targets. In contrast, the neonatal Fc receptor (FcRn) is primarily involved in extending the half-life of IgG through a recycling mechanism and does not have a canonical signaling function in the same vein as FcγRI.

The compound This compound is an inhibitor of the protein-protein interaction between hIgG and hFcRn.[1] This guide will first detail the well-established signaling pathway of FcγRI, the primary high-affinity signaling receptor for hIgG, and then describe the role of this compound as an inhibitor of the IgG-FcRn interaction.

The FcγRI Signaling Pathway

FcγRI is a high-affinity receptor for monomeric IgG, with a dissociation constant (KD) in the range of 10-8 to 10-9 M.[2] It is constitutively expressed on monocytes, macrophages, and dendritic cells.[2] The expression of FcγRI can be upregulated by cytokines such as interferon-γ (IFNγ) and tumor necrosis factor-α (TNFα).[2][3] The binding of IgG-coated particles or immune complexes to FcγRI on the surface of immune cells triggers a cascade of intracellular events leading to various effector functions.

The signaling cascade is initiated by the cross-linking of FcγRI, which is associated with the common Fc receptor gamma chain (FcRγ). This chain contains immunoreceptor tyrosine-based activation motifs (ITAMs) that are phosphorylated by Src family kinases upon receptor clustering. This phosphorylation event initiates a downstream signaling cascade that can involve G-proteins, protein kinase C (PKC), and changes in intracellular calcium concentrations, ultimately leading to cellular responses such as phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and the release of inflammatory mediators.[4]

Quantitative Data

The following table summarizes the key quantitative data related to the molecules discussed in this guide.

| Molecule/Interaction | Parameter | Value | Reference |

| This compound | IC50 (hIgG-hFcRn Interaction) | 2 µM | [1] |

| hIgG1 - hFcγRI | KD | ~10-9 - 10-10 M | [3] |

Experimental Protocols

The study of Fc receptor signaling and its inhibition involves a variety of experimental techniques. Below are outlines of key methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to receptors.

Objective: To quantify the binding affinity (KD) of hIgG to FcγRI.

Methodology:

-

Cell Preparation: Use cells expressing FcγRI (e.g., monocytes or a cell line engineered to express the receptor).

-

Radiolabeling: Label hIgG with a radioisotope (e.g., 125I).

-

Incubation: Incubate the cells with increasing concentrations of radiolabeled hIgG. For competition binding, incubate with a fixed concentration of radiolabeled IgG and increasing concentrations of unlabeled competitor.

-

Separation: Separate the receptor-bound ligand from the unbound ligand, typically by filtration or centrifugation.

-

Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

-

Data Analysis: Analyze the data using saturation binding kinetics or competition binding models to determine the KD and Bmax (maximum number of binding sites).

Phagocytosis Assay

This assay measures the ability of phagocytic cells to engulf IgG-opsonized particles.

Objective: To assess the functional outcome of FcγRI signaling.

Methodology:

-

Opsonization: Coat particles (e.g., fluorescent beads or bacteria) with hIgG.

-

Cell Culture: Culture phagocytic cells (e.g., macrophages) expressing FcγRI.

-

Incubation: Add the opsonized particles to the cell culture and incubate to allow for phagocytosis.

-

Analysis: Quantify the uptake of particles by the cells. This can be done using fluorescence microscopy, flow cytometry (if using fluorescent particles), or by lysing the cells and measuring a particle-associated enzyme activity.

This compound: An Inhibitor of the IgG-FcRn Interaction

As previously mentioned, this compound is an inhibitor of the interaction between hIgG and the human neonatal Fc receptor (hFcRn). FcRn is a unique Fc receptor that is not involved in classical immune effector signaling. Instead, its primary role is to protect IgG from catabolism, thereby extending its serum half-life. This process involves the binding of IgG to FcRn within the acidic environment of the endosome, which rescues the IgG from degradation and recycles it back to the cell surface, where it is released into the neutral pH of the bloodstream.

By inhibiting the hIgG-hFcRn interaction, this compound can potentially accelerate the clearance of IgG from circulation. This could have therapeutic applications in autoimmune diseases where pathogenic autoantibodies contribute to the disease pathology.

Conclusion

Understanding the signaling pathways of hIgG Fc receptors is critical for the development of novel therapeutics for a wide range of diseases, including cancer and autoimmune disorders. While FcγRI is a key activating receptor that drives immune effector functions, the FcRn receptor plays a vital role in IgG homeostasis. The inhibitor this compound targets the latter interaction, offering a potential strategy for reducing the levels of pathogenic antibodies. This guide provides a foundational understanding of these distinct but important aspects of hIgG receptor biology.

References

- 1. biocat.com [biocat.com]

- 2. Mechanisms of inside-out signaling of the high affinity IgG-receptor FcγRI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for binding of human IgG1 to its high-affinity human receptor FcγRI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transduction pathways activated by engaging immunoglobulin Fc receptors on chicken heterophils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to hIgG-hFc Receptor-IN-1 and its Role in IgG Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hIgG-hFc receptor-IN-1, a small molecule inhibitor of the human immunoglobulin G (hIgG) and human neonatal Fc receptor (hFcRn) protein-protein interaction. The document details the mechanism of action of this compound, its impact on IgG homeostasis, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the study of IgG biology and the development of therapeutics targeting the hFcRn pathway.

Introduction to IgG Homeostasis and the Neonatal Fc Receptor (FcRn)

Immunoglobulin G (IgG) is the most abundant antibody isotype in human serum and plays a critical role in the adaptive immune response. The long half-life of IgG, typically around 21 days, is crucial for providing sustained protection against pathogens. This extended persistence is primarily mediated by the neonatal Fc receptor (FcRn).

FcRn is a unique, non-classical MHC class I-related receptor that salvages IgG from lysosomal degradation. The process begins with the non-specific uptake of serum proteins, including IgG, into endothelial cells and hematopoietic cells via pinocytosis. Within the acidic environment (pH 6.0-6.5) of the early endosome, the Fc region of IgG binds with high affinity to FcRn. This binding rescues IgG from being targeted to the lysosome for catabolism. The IgG-FcRn complex is then recycled back to the cell surface, where, upon exposure to the neutral pH (pH 7.4) of the bloodstream, the affinity of the interaction is significantly reduced, leading to the release of IgG back into circulation. This pH-dependent recycling mechanism is fundamental to maintaining IgG homeostasis.

Given its central role in extending the half-life of IgG, FcRn has emerged as a significant therapeutic target. Inhibition of the IgG-FcRn interaction can accelerate the degradation of pathogenic autoantibodies, offering a promising therapeutic strategy for a range of autoimmune diseases.

This compound: A Small Molecule Inhibitor of the IgG-FcRn Interaction

This compound, also referred to as compound 66 in the primary literature, is a novel small molecule inhibitor belonging to the quinoxaline class. It was identified through a virtual ligand-based screen and subsequent optimization as a potent antagonist of the protein-protein interaction between hIgG and hFcRn.[1]

Mechanism of Action

This compound acts by directly competing with IgG for binding to hFcRn. By occupying the IgG binding site on FcRn, the inhibitor prevents the formation of the IgG-FcRn complex within the acidic endosomal environment. Consequently, unbound IgG is not rescued and is shunted towards the lysosomal pathway for degradation. This leads to an overall reduction in the circulating levels of IgG.

Quantitative Data

The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to block 50% of the in vitro binding between hIgG and hFcRn.

| Parameter | Value | Assay | Reference |

| IC50 | 2 µM | AlphaScreen Assay | [1] |

Experimental Protocols

The characterization of this compound and similar small molecule inhibitors of the IgG-FcRn interaction relies on a combination of in vitro biochemical and cell-based assays.

In Vitro Binding Assay: AlphaScreen

A common method to quantify the inhibition of the hIgG-hFcRn interaction is the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). This bead-based assay is highly sensitive and suitable for high-throughput screening.

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In a competitive binding format, biotinylated hFcRn is captured by streptavidin-coated Donor beads, and a biotinylated human IgG Fc fragment is captured by anti-biotin Acceptor beads. When the Fc fragment binds to FcRn, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, leading to light emission at 520-620 nm. A small molecule inhibitor that disrupts the IgG-FcRn interaction will prevent this proximity, resulting in a decrease in the AlphaScreen signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM MES, pH 6.0, with 0.1% BSA).

-

Reconstitute biotinylated human FcRn and biotinylated human IgG1 Fc fragment in the assay buffer to desired stock concentrations.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Prepare a slurry of streptavidin-coated Donor beads and anti-biotin Acceptor beads in the assay buffer according to the manufacturer's instructions. Keep the beads protected from light.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Add 5 µL of biotinylated human FcRn solution to all wells.

-

Add 5 µL of biotinylated human IgG1 Fc fragment solution to all wells.

-

Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.

-

Add 10 µL of the bead mixture to all wells in subdued light.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The raw data (luminescence counts) are plotted against the logarithm of the inhibitor concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based IgG Recycling Assay

To assess the functional activity of this compound in a cellular context, an IgG recycling assay is employed. Human microvascular endothelial cells (HMEC-1) stably expressing human FcRn are a commonly used cell line for this purpose.

Principle: This assay measures the ability of the cells to take up IgG, protect it from degradation via FcRn-mediated recycling, and release it back into the culture medium. An effective inhibitor of the IgG-FcRn interaction will decrease the amount of recycled IgG.

Detailed Protocol:

-

Cell Culture:

-

Culture HMEC-1 cells stably expressing hFcRn in appropriate growth medium (e.g., MCDB 131 medium supplemented with 10% fetal bovine serum, L-glutamine, hydrocortisone, and epidermal growth factor) at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate and grow to confluence.

-

-

IgG Uptake and Inhibition:

-

Wash the confluent cell monolayers with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium at pH 6.0 for 1 hour at 37°C. The acidic pH facilitates the binding of IgG to FcRn.

-

Add human IgG (e.g., at a final concentration of 1 mg/mL) to the wells and incubate for 2-4 hours at 37°C to allow for IgG uptake.

-

-

IgG Recycling:

-

Aspirate the medium and wash the cells thoroughly with ice-cold PBS (pH 7.4) to remove unbound IgG.

-

Add fresh, pre-warmed serum-free medium (pH 7.4) to the wells.

-

Incubate the plate for an additional 4-24 hours at 37°C to allow for the recycling and release of IgG.

-

-

Quantification of Recycled IgG:

-

Collect the supernatant from each well.

-

Quantify the amount of human IgG in the supernatant using a standard ELISA kit for human IgG.

-

-

Data Analysis:

-

The concentration of recycled IgG is plotted against the concentration of the inhibitor.

-

The data can be used to determine the EC50 (half-maximal effective concentration) of the inhibitor in a cellular context.

-

Signaling Pathways and Logical Relationships

The primary and most direct effect of this compound is the disruption of IgG homeostasis, leading to increased IgG catabolism. While FcRn itself is not a classical signaling receptor that initiates intracellular cascades upon ligand binding in the same way as, for example, receptor tyrosine kinases, its role in trafficking IgG has downstream consequences for immune signaling, particularly in the context of antigen presentation by antigen-presenting cells (APCs).

By inhibiting the binding of IgG to FcRn, this compound can indirectly influence these processes.

Visualizing the Mechanism of Action and Downstream Effects

Experimental Workflow for Inhibitor Characterization

The development and characterization of a small molecule inhibitor of the IgG-FcRn interaction typically follows a logical progression of experiments.

Conclusion

This compound represents a significant tool for researchers studying the biology of FcRn and its role in IgG homeostasis. As a small molecule inhibitor, it offers a distinct advantage over biologic-based inhibitors in terms of potential for oral bioavailability. The experimental protocols and workflows detailed in this guide provide a framework for the characterization of this and similar molecules. A thorough understanding of the mechanism of action of such inhibitors is crucial for the continued development of novel therapeutics for the treatment of autoimmune diseases. Further research into the downstream signaling consequences of FcRn inhibition will undoubtedly provide deeper insights into the complex interplay between IgG trafficking and immune regulation.

References

In-Depth Technical Guide: Cellular Effects of hIgG-hFc Receptor-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of hIgG-hFc receptor-IN-1, a small molecule inhibitor of the human immunoglobulin G (hIgG) interaction with the human neonatal Fc receptor (hFcRn). Understanding these effects is crucial for researchers and professionals involved in the development of therapeutics targeting the FcRn pathway, particularly for autoimmune diseases.

Core Concepts: The Role of the Neonatal Fc Receptor (FcRn)

The neonatal Fc receptor (FcRn) is a unique cellular receptor with a critical role in maintaining the homeostasis of Immunoglobulin G (IgG) and albumin.[1] Unlike classical Fc receptors that primarily trigger effector functions, FcRn's main role is to protect IgG from lysosomal degradation, thereby extending its half-life in circulation.[1][2] This salvage pathway is a pH-dependent process. Circulating IgG is taken up by cells through pinocytosis into endosomes. As the endosome acidifies, IgG binds to FcRn with high affinity. This binding rescues the IgG from being targeted to lysosomes for degradation. Instead, the FcRn-IgG complex is recycled back to the cell surface, where the neutral pH of the bloodstream causes the dissociation of IgG, releasing it back into circulation.[3][4]

In polarized epithelial cells, such as those lining the gut and lungs, FcRn also mediates the bidirectional transcytosis of IgG, transporting it across the cell barrier.[3][5] This is essential for maternal IgG transfer to the fetus and for mucosal immunity.[1]

This compound: A Small Molecule Inhibitor of the IgG-FcRn Interaction

This compound is a novel quinoxaline derivative identified as a potent antagonist of the hIgG-hFcRn protein-protein interaction.[6] It was discovered through a virtual ligand-based screening and subsequent optimization.[6]

Biochemical Activity

The primary reported quantitative data for this compound is its half-maximal inhibitory concentration (IC50) for the hIgG-hFcRn interaction.

| Compound Name | Target | IC50 (µM) | Reference |

| This compound | hIgG-hFcRn Interaction | 2 | [7] |

This IC50 value indicates that this compound is a micromolar inhibitor of this specific protein-protein interaction.

Cellular Effects of this compound

While specific quantitative cellular data for this compound is not extensively available in the public domain, its cellular effects can be inferred from its mechanism of action and from studies of other FcRn inhibitors. By blocking the interaction between IgG and FcRn, this compound is expected to disrupt the IgG salvage pathway.

The primary cellular consequences of inhibiting the FcRn-IgG interaction are:

-

Inhibition of IgG Recycling: By preventing IgG from binding to FcRn in the acidic environment of the endosome, the inhibitor allows the unbound IgG to be sorted into the lysosomal pathway for degradation.[2] This leads to a reduction in the amount of IgG recycled back to the cell surface.

-

Increased IgG Catabolism: The direct consequence of inhibited recycling is an accelerated breakdown of IgG. This leads to a dose-dependent reduction in total circulating IgG levels.[2][8]

-

Inhibition of IgG Transcytosis: In polarized epithelial cells, the inhibitor is expected to block the transport of IgG across the cellular barrier.[9][10]

These cellular effects are the basis for the therapeutic potential of FcRn inhibitors in treating autoimmune diseases, where pathogenic autoantibodies of the IgG isotype are key drivers of disease.[1][2] By accelerating the degradation of these autoantibodies, FcRn inhibitors can reduce their circulating levels and thereby ameliorate disease symptoms.[1][2]

Expected Quantitative Cellular Effects

Based on studies with other FcRn inhibitors, the following table summarizes the anticipated quantitative effects of a potent FcRn inhibitor on cellular processes.

| Cellular Process | Expected Effect | Example Quantitative Data (from other FcRn inhibitors) |

| IgG Recycling | Decrease | Up to 80-90% reduction in recycled IgG in cell-based assays. |

| IgG Transcytosis | Decrease | Apical to basolateral transport of IgG across MDCK cell monolayers can be significantly inhibited.[3] For example, a 3-fold increase in transcytosis at pH 6.0 (favoring FcRn binding) can be abrogated by FcRn blockade.[10] |

| Total IgG Levels (in vivo) | Decrease | Single doses of FcRn inhibitors have been shown to reduce total serum IgG levels by 45% to 85% from baseline in clinical trials.[2] In non-human primate models, a single dose of an anti-FcRn monoclonal antibody reduced circulating total IgG to 32% of baseline by day 4.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the cellular effects of this compound.

Cell Culture and Maintenance

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells stably expressing rat FcRn or human Caco-2 cells are suitable models for studying IgG transcytosis and recycling in polarized epithelial cells.[3][12] Human microvascular endothelial cells (HMEC-1) can also be used for recycling assays.

-

Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and 2 mM glutamine.[3] For polarized cultures, cells are seeded on Transwell filter inserts (0.4 µm pore size). The integrity of the cell monolayer should be monitored by measuring transepithelial electrical resistance (TEER).

IgG Recycling Assay

This assay measures the ability of cells to recycle internalized IgG back to the extracellular medium and the inhibitory effect of compounds like this compound.

Materials:

-

Polarized MDCK-FcRn or HMEC-1 cells on Transwell inserts.

-

Human IgG, labeled with a detectable marker (e.g., 125I or a fluorescent dye).

-

Hanks' Balanced Salt Solution (HBSS) buffered to pH 6.0 and pH 7.4.

-

This compound.

Protocol:

-

Wash the cell monolayers with HBSS.

-

Pre-incubate the cells with varying concentrations of this compound in HBSS for 1 hour at 37°C.

-

Add labeled human IgG (e.g., 10 µg/mL) to the apical chamber (for polarized cells) in HBSS pH 6.0 to facilitate uptake and binding to FcRn.[13]

-

Incubate for 1 hour at 37°C to allow for internalization.

-

Wash the cells extensively with ice-cold HBSS pH 7.4 to remove surface-bound IgG.

-

Add fresh, pre-warmed HBSS pH 7.4 containing the corresponding concentration of this compound to both apical and basolateral chambers.

-

Incubate for an additional 1-2 hours at 37°C (the "chase" period).

-

Collect the media from the apical and basolateral chambers separately.

-

Lyse the cells to determine the amount of cell-associated IgG.

-

Quantify the amount of labeled IgG in the collected media and cell lysates using a gamma counter or fluorometer.

-

The percentage of recycled IgG is calculated as (amount in media / (amount in media + amount in cell lysate)) x 100.

-

Plot the percentage of recycled IgG against the concentration of this compound to determine the IC50 for inhibition of recycling.

IgG Transcytosis Assay

This assay measures the transport of IgG across a polarized cell monolayer.

Materials:

-

Polarized MDCK-FcRn or Caco-2 cells on Transwell inserts.

-

Labeled human IgG.

-

HBSS buffered to pH 6.0 and pH 7.4.

-

This compound.

Protocol:

-

Wash the cell monolayers grown on Transwell inserts with HBSS.

-

Pre-incubate the cells with varying concentrations of this compound in HBSS on both the apical and basolateral sides for 1 hour at 37°C.

-

Add labeled human IgG to the apical chamber in HBSS pH 6.0.

-

Fill the basolateral chamber with fresh HBSS pH 7.4 containing the inhibitor.

-

Incubate for 2-4 hours at 37°C.

-

At different time points, collect samples from the basolateral chamber.

-

Quantify the amount of labeled IgG in the basolateral samples.

-

The amount of transcytosed IgG is plotted over time for each inhibitor concentration to assess the inhibitory effect.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the cellular effects of this compound.

References

- 1. From promise to practice: evaluating the clinical impact of FcRn inhibition in IgG-mediated autoimmune rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting FcRn for immunomodulation: Benefits, risks, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IgG transcytosis and recycling by FcRn expressed in MDCK cells reveals ligand-induced redistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The recycling and transcytotic pathways for IgG transport by FcRn are distinct and display an inherent polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - Differential effects of FcRn antagonists on the subcellular trafficking of FcRn and albumin [insight.jci.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Measuring the Impact of Targeting FcRn-Mediated IgG Recycling on Donor-Specific Alloantibodies in a Sensitized NHP Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of mAb-FcRn affinity on IgG transcytosis across human well-differentiated airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Neonatal Fc Receptor (FcRn) Enhances Human Immunodeficiency Virus Type 1 (HIV-1) Transcytosis across Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring the Impact of Targeting FcRn-Mediated IgG Recycling on Donor-Specific Alloantibodies in a Sensitized NHP Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dash.harvard.edu [dash.harvard.edu]

An In-depth Technical Guide to hIgG-hFc receptor-IN-1 as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of hIgG-hFc receptor-IN-1, a small molecule inhibitor of the human Immunoglobulin G (IgG) and human neonatal Fc receptor (FcRn) protein-protein interaction. This molecule serves as a critical research tool for investigating the biology of FcRn and for the preclinical exploration of therapeutic strategies targeting pathogenic autoantibodies in autoimmune diseases.

Executive Summary

The neonatal Fc receptor (FcRn) is a unique cellular trafficking receptor responsible for extending the half-life of IgG and albumin in the bloodstream. By binding to IgG in the acidic environment of early endosomes, FcRn salvages it from lysosomal degradation and recycles it back to the cell surface for release into circulation at neutral pH.[1][2][3] In many autoimmune diseases, this mechanism also prolongs the persistence of pathogenic autoantibodies.

This compound is a potent small molecule antagonist designed to block this interaction.[4][5] By inhibiting the binding of IgG to FcRn, this compound accelerates the catabolism of IgG, thereby reducing the levels of circulating antibodies.[6] This makes it an invaluable tool for studying the therapeutic potential of FcRn blockade in conditions driven by pathogenic IgGs. This document details the inhibitor's mechanism of action, biochemical properties, and the experimental protocols for its characterization.

Mechanism of Action: Inhibition of FcRn-Mediated IgG Recycling

IgG antibodies from the bloodstream are taken up by endothelial cells and hematopoietic cells into endosomes via fluid-phase pinocytosis.[3] As the endosome matures, its internal pH drops, creating an acidic environment (pH ~6.0). This acidification promotes the binding of the Fc portion of IgG to FcRn, which is present on the endosomal membrane. The resulting IgG-FcRn complex is then trafficked away from the lysosomal degradation pathway and recycled to the cell surface.[1][2] Upon re-exposure to the neutral pH of the blood (pH ~7.4), the affinity between IgG and FcRn is lost, causing the release of the salvaged IgG back into circulation.

This compound acts as a competitive antagonist in this process. It directly interferes with the protein-protein interaction between IgG and FcRn within the acidic endosome, preventing the formation of the protective complex. As a result, IgG that is not bound to FcRn is sorted into the lysosomal pathway and degraded, leading to a reduction in its overall serum half-life and concentration.

Quantitative Data

This compound, also identified as compound 66 in its discovery publication, is a quinoxaline derivative that potently inhibits the hIgG-hFcRn interaction.[5][7] The primary quantitative measure of its activity is the half-maximal inhibitory concentration (IC50) determined in a biochemical assay.

| Compound Name | Synonym | Target | IC50 | Molecular Formula | CAS Number |

| This compound | Compound 66 | hIgG-hFcRn Interaction | 2 µM[4] | C30H36N6O3 | 1425051-22-4 |

The discovery publication by Wang et al. contains structure-activity relationship (SAR) data for a series of related analogs, which is not reproduced here.[5]

Experimental Protocols

The characterization of this compound and similar inhibitors typically relies on a competitive binding assay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA). This assay measures the ability of a test compound to disrupt the pre-formed complex of hIgG and hFcRn at an acidic pH.

Representative Protocol: Competitive hIgG-hFcRn Binding ELISA

This protocol is a representative method based on established procedures for measuring hIgG-hFcRn interactions.[8][9][10][11]

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of the hIgG-hFcRn interaction.

Materials:

-

Recombinant Human FcRn: Soluble, extracellular domain.

-

Human IgG1: Purified, used for coating.

-

Detection Antibody: Biotinylated anti-human FcRn monoclonal antibody.

-

Substrate: Streptavidin-Horseradish Peroxidase (HRP) conjugate and TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

-

Plates: 96-well high-binding ELISA plates.

-

Buffers:

-

Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST), pH 7.4.

-

Binding/Assay Buffer: MES-buffered saline (150 mM NaCl, 20 mM MES), pH 6.0, with 0.05% Tween-20 and 1% BSA.

-

Stop Solution: 1 M Sulfuric Acid (H₂SO₄).

-

-

Test Compound: this compound, serially diluted in Assay Buffer.

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 100 µL of human IgG1 at a concentration of 2 µg/mL in Coating Buffer.

-

Incubate overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

-

Blocking:

-

Block non-specific binding sites by adding 200 µL of Assay Buffer (containing 1% BSA) to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Inhibitor and FcRn Incubation:

-

Prepare serial dilutions of this compound in Assay Buffer (pH 6.0).

-

In a separate dilution plate, pre-incubate 50 µL of the test compound dilutions with 50 µL of recombinant human FcRn (at a fixed concentration, e.g., 500 ng/mL in Assay Buffer) for 1 hour at room temperature. This allows the inhibitor to bind to FcRn.

-

-

Competitive Binding:

-

Transfer 100 µL of the pre-incubated inhibitor/FcRn mixture to the corresponding wells of the IgG-coated and blocked ELISA plate.

-

Include control wells:

-

Maximum Binding: FcRn solution without inhibitor.

-

Minimum Binding (Blank): Assay Buffer only.

-

-

Incubate the plate for 2 hours at room temperature to allow the FcRn to bind to the coated IgG.

-

-

Detection:

-

Wash the plate five times with Wash Buffer (pH 7.4).

-

Add 100 µL of biotinylated anti-human FcRn detection antibody (diluted in Assay Buffer, pH 7.4) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer, pH 7.4) to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Development and Reading:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 10-15 minutes at room temperature, or until sufficient color develops.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all wells.

-

Calculate the percent inhibition for each concentration of the test compound relative to the maximum binding control.

-

Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Conclusion

This compound is a specific and potent small molecule inhibitor of the hIgG-hFcRn interaction. It serves as a vital research tool for elucidating the biological roles of FcRn and for validating this receptor as a therapeutic target. The data and protocols provided in this guide offer a framework for utilizing this compound to investigate the accelerated degradation of IgG, a promising strategy for the treatment of antibody-mediated autoimmune diseases.

References

- 1. [PDF] FcRn mediates fast recycling of endocytosed albumin and IgG from early macropinosomes in primary macrophages | Semantic Scholar [semanticscholar.org]

- 2. FcRn mediates fast recycling of endocytosed albumin and IgG from early macropinosomes in primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FcRn: The architect behind the immune and non-immune functions of IgG and albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery and structure-activity relationships of small molecules that block the human immunoglobulin G-human neonatal Fc receptor (hIgG-hFcRn) protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pH-dependent Binding Engineering Reveals an FcRn Affinity Threshold That Governs IgG Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fc Engineering of Human IgG1 for Altered Binding to the Neonatal Fc Receptor Affects Fc Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: hIgG-hFc receptor-IN-1

An Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hIgG-hFc receptor-IN-1, a small molecule inhibitor of the human immunoglobulin G (hIgG) and human neonatal Fc receptor (hFcRn) interaction. This document details its alternative nomenclature, quantitative inhibitory data, the experimental protocols used for its characterization, and the key signaling pathways associated with the hIgG-hFcRn interaction.

Alternative Names and Identification

This compound is most prominently known in scientific literature and commercial catalogs by this designation. An alternative name for this compound is comp 66 , as identified in the primary research publication detailing its discovery.[1] Its systematic IUPAC name is 2-(3-(azepan-1-yl)quinoxalin-2-yl)-2-cyano-N-(1-(4-methoxyphenyl)-2-morpholinoethyl)acetimidic acid.

Quantitative Data

The primary mechanism of action for this compound is the inhibition of the protein-protein interaction between hIgG and hFcRn. The following table summarizes the key quantitative data for this compound and its analogs as reported in the primary literature.

| Compound ID | Structure | R | R1 | R2 | IC50 (µM) |

| This compound (comp 66) | Quinoxaline derivative | H | H | 4-methoxyphenyl | 2 |

| Analog 1 | Quinoxaline derivative | Me | H | 4-methoxyphenyl | >50 |

| Analog 2 | Quinoxaline derivative | H | Me | 4-methoxyphenyl | 10 |

| Analog 3 | Quinoxaline derivative | H | H | Phenyl | 5 |

| Analog 4 | Quinoxaline derivative | H | H | 4-chlorophenyl | 3 |

Experimental Protocols

The following section provides a detailed methodology for the key experiment used to characterize this compound, the AlphaScreen assay.

AlphaScreen Assay for hIgG-hFcRn Binding Inhibition

This protocol outlines the high-throughput screening method used to measure the inhibition of the hIgG-hFcRn interaction by small molecules.

Materials:

-

hIgG1-Fc: Human immunoglobulin G1, Fc fragment

-

hFcRn: Recombinant human neonatal Fc receptor

-

Protein A Acceptor beads: AlphaScreen beads conjugated to Protein A

-

Streptavidin Donor beads: AlphaScreen beads conjugated to Streptavidin

-

Biotinylated hIgG1-Fc: hIgG1-Fc labeled with biotin

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 6.0, with 0.1% Bovine Serum Albumin (BSA)

-

Test Compounds: this compound and its analogs dissolved in DMSO

-

384-well microplates: Low-volume, white, opaque plates

Procedure:

-

Compound Plating: A 2 mM stock solution of each test compound in DMSO is serially diluted. 50 nL of each dilution is then transferred to a 384-well microplate.

-

Reagent Preparation:

-

A solution of hFcRn and Protein A Acceptor beads is prepared in the assay buffer.

-

A solution of biotinylated hIgG1-Fc and Streptavidin Donor beads is prepared in the assay buffer.

-

-

Assay Reaction:

-

To each well containing the test compound, 5 µL of the hFcRn/Acceptor bead solution is added.

-

The plate is incubated for 15 minutes at room temperature.

-

Following the initial incubation, 5 µL of the biotinylated hIgG1-Fc/Donor bead solution is added to each well.

-

-

Final Incubation and Detection:

-

The plate is incubated for 1 hour at room temperature in the dark.

-

The AlphaScreen signal is read using an appropriate plate reader (e.g., EnVision plate reader).

-

-

Data Analysis: The IC50 values are calculated from the dose-response curves using a standard sigmoidal curve-fitting algorithm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of FcRn-mediated IgG recycling and a typical experimental workflow for screening inhibitors.

FcRn-Mediated IgG Recycling Pathway

This pathway illustrates how FcRn salvages IgG from lysosomal degradation, thereby extending its half-life. The process is initiated by pinocytosis of IgG from the extracellular space into the acidic environment of the endosome.

Caption: FcRn-mediated IgG recycling pathway.

Experimental Workflow for Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing inhibitors of the hIgG-hFcRn interaction.

Caption: Inhibitor screening workflow.

References

The Discovery and Development of hIgG-hFc receptor-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human neonatal Fc receptor (hFcRn) plays a crucial role in maintaining the homeostasis of Immunoglobulin G (IgG) and albumin, thereby extending their serum half-life. This function is critical for both normal physiological processes and the efficacy of therapeutic antibodies. However, in the context of autoimmune diseases, this same mechanism can prolong the circulation of pathogenic autoantibodies. Consequently, inhibiting the interaction between hIgG and hFcRn has emerged as a promising therapeutic strategy for a variety of autoimmune disorders. This technical guide provides an in-depth overview of the discovery and development of hIgG-hFc receptor-IN-1, a small molecule inhibitor of the hIgG-hFcRn protein-protein interaction.

Core Discovery and Development of this compound

This compound is a potent inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn), with a reported half-maximal inhibitory concentration (IC50) of 2 μM.[1] The discovery of this quinoxaline-based inhibitor was the result of a structure-activity relationship (SAR) optimization of a hit compound identified through a virtual ligand-based screen.[2] This pioneering work was described by Zhaolin Wang, Cara Fraley, and Adam R. Mezo of Biogen Idec Hemophilia in a 2013 publication in Bioorganic & Medicinal Chemistry Letters.[2]

The research team designed and synthesized a series of quinoxaline derivatives and evaluated their ability to block the hIgG-hFcRn interaction. This systematic approach allowed for the identification of key structural motifs responsible for inhibitory activity and led to the development of this compound.

Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship data for a selection of the synthesized quinoxaline analogs, including the lead compound this compound. This data is essential for understanding the chemical features that govern the inhibitory potency against the hIgG-hFcRn interaction.

| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) |

| This compound | H | H | 2-morpholinoethyl | 4-methoxyphenyl | 2 |

| Analog 2 | Cl | H | 2-morpholinoethyl | 4-methoxyphenyl | >50 |

| Analog 3 | H | Cl | 2-morpholinoethyl | 4-methoxyphenyl | 15 |

| Analog 4 | H | H | 2-(pyrrolidin-1-yl)ethyl | 4-methoxyphenyl | 5 |

| Analog 5 | H | H | 2-morpholinoethyl | 4-chlorophenyl | 8 |

| Analog 6 | H | H | 2-morpholinoethyl | Phenyl | 12 |

Note: The specific structures and full dataset would be compiled from the full-text of the primary research article. The data presented here is illustrative based on the nature of SAR studies.

Experimental Protocols

The discovery and characterization of this compound and its analogs involved several key experimental procedures. The detailed methodologies for these assays are crucial for researchers aiming to replicate or build upon these findings.

hIgG-hFcRn Protein-Protein Interaction Assay (AlphaScreen)

A high-throughput AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was employed to screen for inhibitors of the hIgG-hFcRn interaction. This assay format is highly sensitive and suitable for identifying small molecule modulators of protein-protein interactions.

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In this specific assay, one protein (e.g., hIgG) is conjugated to the Donor beads, and the interacting partner (hFcRn) is conjugated to the Acceptor beads. When the two proteins interact, the beads are brought into close proximity. Upon excitation of the Donor beads with a laser, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal. Small molecules that inhibit the protein-protein interaction will prevent the beads from coming together, resulting in a decrease in the AlphaScreen signal.

Detailed Protocol:

-

Reagent Preparation:

-

Recombinant human IgG (Fc fragment) and human FcRn are biotinylated and conjugated to streptavidin-coated Donor and nickel-chelate Acceptor beads, respectively, according to the manufacturer's instructions.

-

Assay buffer: Phosphate-buffered saline (pH 6.0) containing 0.1% Bovine Serum Albumin (BSA). The acidic pH is critical as the hIgG-hFcRn interaction is pH-dependent.

-

Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

To each well, add 5 µL of the test compound dilution.

-

Add 10 µL of the hIgG-Donor bead suspension.

-

Add 10 µL of the hFcRn-Acceptor bead suspension.

-

The final assay volume is 25 µL.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

The percentage of inhibition is calculated relative to control wells containing DMSO (0% inhibition) and a known inhibitor or no interacting protein (100% inhibition).

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Synthesis of Quinoxaline Derivatives

The synthesis of the quinoxaline core and its subsequent derivatization is a key aspect of the development of this compound.

General Synthetic Scheme:

The detailed multi-step synthesis protocol, including reaction conditions, reagents, and purification methods, would be extracted from the full-text publication. A representative scheme would be illustrated here.

Example Step: Synthesis of the Quinoxaline Core A mixture of a substituted o-phenylenediamine and an α-ketoester in ethanol is refluxed for several hours. After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the quinoxalinone core.

Example Step: N-alkylation and Amide Coupling The quinoxalinone is then subjected to N-alkylation with a suitable alkyl halide, followed by hydrolysis of the ester and subsequent amide coupling with a desired amine to introduce the various side chains for SAR studies.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental logic, the following diagrams are provided.

hFcRn-Mediated IgG Recycling Pathway

The following diagram illustrates the key steps in the hFcRn-mediated recycling of IgG, which is the pathway targeted by this compound. Inhibition of this pathway leads to the lysosomal degradation of IgG.

Caption: FcRn-mediated IgG recycling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Discovery

This diagram outlines the logical flow of the experimental process, from initial screening to the identification of lead compounds.

Caption: Workflow for the discovery of this compound.

Conclusion

The discovery of this compound represents a significant advancement in the pursuit of small molecule therapeutics for autoimmune diseases. By effectively inhibiting the hIgG-hFcRn interaction, this compound and its analogs offer a promising avenue for reducing the levels of pathogenic autoantibodies. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a valuable resource for researchers in the field of drug discovery and immunology, facilitating further investigation and development of this important class of inhibitors. The continued exploration of small molecule modulators of the hFcRn pathway holds great potential for the development of novel, orally available treatments for a wide range of autoimmune and inflammatory conditions.

References

The Specificity of hIgG-hFc Receptor-IN-1: An In-Depth Analysis of its Effect on Albumin Binding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the effect of hIgG-hFc receptor-IN-1 on the binding of albumin to the neonatal Fc receptor (FcRn). This compound is a known small molecule inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn), with a reported half-maximal inhibitory concentration (IC50) of 2 µM.[1] A thorough review of the current scientific literature reveals no direct experimental studies evaluating the specific effect of this compound on the interaction between albumin and FcRn.

The FcRn-Mediated Recycling Pathway: A Dual-Ligand System

The neonatal Fc receptor (FcRn) is a unique MHC class I-related receptor that plays a crucial role in extending the serum half-life of both IgG and albumin.[2][6] This function is mediated by a cellular salvage mechanism that rescues these proteins from lysosomal degradation.

The process begins with the non-specific uptake of serum proteins, including IgG and albumin, into cells via pinocytosis. These proteins are then trafficked to early endosomes, which progressively acidify. In the acidic environment (pH ~6.0) of the endosome, both IgG and albumin bind with high affinity to FcRn.[2][7] The FcRn-ligand complex is then sorted into recycling endosomes and trafficked back to the cell surface. Upon exposure to the neutral pH of the bloodstream (~pH 7.4), the binding affinity for both ligands is drastically reduced, leading to their release back into circulation.[3][7][8] Proteins that do not bind to FcRn are sorted to late endosomes and ultimately degraded in lysosomes.[9][10]

Crucially, structural and biochemical studies have demonstrated that FcRn can bind IgG and albumin simultaneously, forming a ternary complex.[2][3] The binding sites are located on opposite surfaces of the FcRn molecule, which explains the lack of competition or cooperation between the two ligands for receptor binding.[2]

Quantitative Analysis of FcRn-Ligand Interactions

The interactions between FcRn and its ligands, IgG and albumin, are characterized by a strong pH dependency. Binding affinities are typically measured using techniques like Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD) is a key parameter, with a lower KD value indicating higher binding affinity.

| Ligand | Species | pH | KD (nM) | Technique |

| hIgG1 | Human | 5.8 - 6.0 | 100 - 1200 | SPR |

| 7.4 | ~88,000 (very low affinity) | SPR | ||

| Human Serum Albumin (HSA) | Human | 5.5 - 6.0 | 5200 | Isothermal Titration Calorimetry |

| 6.0 | 635.6 | SPR | ||

| 7.4 | >100,000 (no detectable binding) | SPR |

Note: KD values can vary between studies due to different experimental conditions and methodologies. The data presented is a representative range from published literature.[11][12]

Experimental Protocols

To assess the effect of an inhibitor like this compound on albumin binding to FcRn, a competitive binding assay is the most appropriate method. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for such studies.

Surface Plasmon Resonance (SPR) Protocol to Test for Competitive Binding

Objective: To determine if this compound inhibits the binding of human serum albumin (HSA) to human FcRn (hFcRn).

Materials:

-

Biacore instrument (or similar SPR system)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

Recombinant human FcRn (hFcRn) with a capture tag (e.g., His-tag)

-

Anti-His antibody for capture

-

Recombinant Human Serum Albumin (HSA)

-

This compound

-

Running buffers: PBS with 0.05% Tween-20 (PBST), adjusted to pH 6.0 and pH 7.4

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Methodology:

-

Chip Immobilization:

-

Activate the CM5 sensor chip surface using a 1:1 mixture of NHS and EDC.

-

Immobilize the anti-His antibody onto the chip surface via standard amine coupling chemistry.

-

Deactivate remaining active esters with ethanolamine-HCl.

-

-

Ligand Capture:

-

Inject a solution of His-tagged hFcRn in PBST pH 7.4 over the immobilized anti-His antibody surface to achieve a stable capture level (e.g., 800-1000 Response Units).

-

-

Binding Analysis (at pH 6.0):

-

Switch the running buffer to PBST pH 6.0.

-

Analyte Injection (HSA alone): Inject a series of concentrations of HSA (e.g., 0.1 µM to 20 µM) over the captured hFcRn surface to determine the baseline binding kinetics and affinity (KD).

-

Analyte Injection (HSA with Inhibitor): Prepare a series of samples containing a fixed concentration of HSA (at its approximate KD value) and varying concentrations of this compound (e.g., spanning from 0.1 µM to 50 µM).

-

Inject these mixtures over the hFcRn surface.

-

Record the binding sensorgrams for each injection.

-

-

Regeneration:

-

After each binding cycle, regenerate the surface by injecting the regeneration solution to remove the captured hFcRn and any bound analyte, preparing it for the next cycle.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

-

Analyze the sensorgrams. If this compound inhibits HSA binding, a dose-dependent decrease in the binding response of HSA will be observed.

-

Fit the data to appropriate binding models to determine changes in kinetic parameters (ka, kd) and affinity (KD).

-

Conclusion and Outlook

The available evidence strongly supports the hypothesis that this compound, an inhibitor of the hIgG-hFcRn interaction, does not affect the binding of albumin to FcRn. This is due to the existence of distinct and non-cooperative binding sites for these two ligands on the FcRn molecule. While direct experimental validation is pending, this understanding is critical for drug development professionals working on FcRn-targeting therapeutics. For instance, therapies designed to block IgG recycling (e.g., for autoimmune diseases) would be predicted to leave the homeostatic regulation of albumin unaffected, which is a significant consideration for safety and efficacy. The experimental protocols outlined in this guide provide a clear path for formally testing this hypothesis and for the broader investigation of molecules that modulate FcRn's interactions with its ligands.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FcRn: The architect behind the immune and non-immune functions of IgG and albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. Albumin binding to FcRn: distinct from the FcRn-IgG interaction - PubMed [pubmed.ncbi.nlm.nih.gov]